molecular formula C18H28N6O2 B402299 3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 330818-23-0

3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B402299
CAS No.: 330818-23-0
M. Wt: 360.5g/mol
InChI Key: ROTBXTQPYOVNKE-UHFFFAOYSA-N
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Description

3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.

Scientific Research Applications

3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The piperidine groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2-phenyl-2-[2-(1-piperidinyl)ethyl]pentanenitrile hydrochloride
  • N′-Ethyl-3-(methoxymethyl)-N-[2-(4-methyl-1-piperidinyl)-2-phenylethyl]-1-pyrrolidinecarboximidamide hydroiodide

Uniqueness

Compared to similar compounds, 3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique purine core structure combined with piperidine groups

Properties

IUPAC Name

3-methyl-8-piperidin-1-yl-7-(2-piperidin-1-ylethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O2/c1-21-15-14(16(25)20-18(21)26)24(13-12-22-8-4-2-5-9-22)17(19-15)23-10-6-3-7-11-23/h2-13H2,1H3,(H,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTBXTQPYOVNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCN4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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